
Application Notes and Protocols for Flow
Cytometry Analysis Following Fanregratinib

Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FK-453

Cat. No.: B1672742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fanregratinib (HMPL-453) is an orally bioavailable, potent, and selective small-molecule

inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] FGFRs are a

family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs),

trigger downstream signaling cascades crucial for cell proliferation, differentiation, migration,

and survival.[1] In various cancers, aberrant FGFR signaling, due to gene amplification,

fusions, or activating mutations, can drive tumor growth and progression.[3] Fanregratinib

exerts its antineoplastic activity by binding to and inhibiting FGFR1/2/3, thereby blocking these

oncogenic signals and suppressing the proliferation of tumor cells with overactive FGFR

pathways.[1]

Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular effects

of targeted therapies like Fanregratinib.[4] It allows for the rapid, quantitative analysis of

multiple parameters on a single-cell basis within heterogeneous populations. This enables

researchers to precisely measure key cellular responses to drug treatment, including the

induction of apoptosis, alterations in cell cycle progression, and changes in the expression of

specific cell surface proteins.[4][5][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1672742?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/Fanregratinib
https://synapse.patsnap.com/drug/e86f650ebf80488f9c5d7c5c1038106e
https://pubchem.ncbi.nlm.nih.gov/compound/Fanregratinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC4899036/
https://pubchem.ncbi.nlm.nih.gov/compound/Fanregratinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC2711001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2711001/
https://www.thermofisher.com/sg/en/home/references/protocols/cell-and-tissue-analysis/flow-cytometry-protocol.html
https://www.bio-rad-antibodies.com/flow-cytometry-protocols-procedures.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These application notes provide detailed protocols for utilizing flow cytometry to characterize

the cellular consequences of Fanregratinib treatment, offering valuable insights into its

mechanism of action and therapeutic potential.

Key Applications and Data Presentation
Analysis of Apoptosis Induction
Inhibition of oncogenic signaling pathways by tyrosine kinase inhibitors frequently leads to

programmed cell death, or apoptosis.[7][8] Fanregratinib is expected to induce apoptosis in

cancer cells harboring aberrant FGFR signaling. The Annexin V/Propidium Iodide (PI) assay is

a standard flow cytometry method to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer

leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding

protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium

Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by the intact membrane

of live and early apoptotic cells but can enter late apoptotic and necrotic cells with

compromised membrane integrity.

Table 1: Hypothetical Apoptosis Analysis Data after 48h Fanregratinib Treatment

Treatment
Group

Concentration
(nM)

Live Cells (%)
(Annexin V- /
PI-)

Early
Apoptotic (%)
(Annexin V+ /
PI-)

Late
Apoptotic/Necr
otic (%)
(Annexin V+ /
PI+)

Vehicle Control 0 95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.5

Fanregratinib 10 80.1 ± 3.5 15.3 ± 2.2 4.6 ± 1.1

Fanregratinib 50 55.7 ± 4.0 35.8 ± 3.1 8.5 ± 1.9

Fanregratinib 200 20.4 ± 3.8 60.2 ± 4.5 19.4 ± 2.7

Cell Cycle Analysis
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Targeting key regulators of cell proliferation, such as FGFRs, can lead to cell cycle arrest at

specific checkpoints (e.g., G1/S or G2/M).[9] Analyzing the DNA content of cells using a

fluorescent dye like Propidium Iodide (PI) allows for the determination of the cell cycle phase

distribution.

Principle: PI stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-

stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice

the DNA content (and thus twice the fluorescence) of cells in the G1 phase. Cells in the S

phase, actively synthesizing DNA, have an intermediate DNA content.

Table 2: Hypothetical Cell Cycle Distribution Data after 24h Fanregratinib Treatment

Treatment
Group

Concentrati
on (nM)

G0/G1
Phase (%)

S Phase (%)
G2/M Phase
(%)

Sub-G1
(Apoptotic)
(%)

Vehicle

Control
0 55.4 ± 2.8 28.1 ± 1.9 16.5 ± 1.5 1.8 ± 0.4

Fanregratinib 10 65.2 ± 3.1 20.5 ± 2.0 14.3 ± 1.3 3.1 ± 0.6

Fanregratinib 50 78.9 ± 3.9 10.3 ± 1.5 10.8 ± 1.1 8.7 ± 1.2

Fanregratinib 200 70.1 ± 4.2 8.5 ± 1.1 11.4 ± 1.4 21.5 ± 2.5

Cell Surface Marker Analysis (Immunophenotyping)
Fanregratinib treatment may induce changes in the expression of cell surface proteins. These

can include markers of differentiation, stemness, or molecules involved in immune recognition.

Flow cytometry using fluorochrome-conjugated antibodies allows for the precise quantification

of these changes.

Principle: Highly specific antibodies conjugated to fluorescent dyes are used to label cell

surface proteins. The fluorescence intensity of each cell is measured, providing information

on the presence and relative abundance of the targeted marker.

Table 3: Hypothetical Cell Surface Marker Expression after 72h Fanregratinib Treatment
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Treatment
Group

Concentration
(nM)

CD44+ (%
Positive)

EpCAM+ (%
Positive)

PD-L1+ (%
Positive)

Vehicle Control 0 85.6 ± 4.1 92.3 ± 3.3 15.2 ± 2.4

Fanregratinib 50 70.2 ± 5.5 88.1 ± 4.0 25.8 ± 3.1

Fanregratinib 200 45.9 ± 6.2 75.4 ± 5.1 40.7 ± 4.5
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Caption: FGFR signaling pathway and the inhibitory action of Fanregratinib.
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Caption: General experimental workflow for flow cytometry analysis.
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Caption: Logical relationship of the experimental design and expected outcomes.

Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and PI
Staining
Materials:

Fanregratinib-treated and vehicle control cells

Phosphate-Buffered Saline (PBS), cold

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

FITC-conjugated Annexin V (or other fluorochrome)

Propidium Iodide (PI) solution (e.g., 100 µg/mL stock)

FACS tubes (5 mL polystyrene tubes)

Flow cytometer
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Procedure:

Cell Preparation: Culture cells to desired confluency and treat with various concentrations of

Fanregratinib or vehicle control for the desired time (e.g., 24, 48, 72 hours).

Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle

dissociation reagent like TrypLE. Combine all cells from each condition and pellet by

centrifugation (e.g., 300 x g for 5 minutes at 4°C).

Washing: Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS.

Centrifuge again and discard the supernatant.

Resuspension: Resuspend the cell pellet in 100 µL of cold 1X Annexin V Binding Buffer.

Ensure a single-cell suspension.

Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (final concentration

~1-2 µg/mL). Gently vortex the tubes.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Final Volume: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash cells

after this step.

Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Acquire at

least 10,000 events per sample.

Gating Strategy: a. Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the

main cell population, excluding debris.[10] b. On a subsequent plot of the gated cells,

analyze Annexin V-FITC (e.g., FL1) vs. PI (e.g., FL3) fluorescence. c. Set up four quadrants

to identify: Live cells (Annexin V-/PI-), Early Apoptotic cells (Annexin V+/PI-), and Late

Apoptotic/Necrotic cells (Annexin V+/PI+).

Protocol 2: Cell Cycle Analysis using Propidium Iodide
Materials:

Fanregratinib-treated and vehicle control cells
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PBS

Cold 70% Ethanol

RNase A solution (e.g., 100 µg/mL)

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

FACS tubes

Flow cytometer

Procedure:

Cell Preparation & Harvesting: Treat and harvest cells as described in Protocol 1 (Step 1 &

2).

Washing: Wash the cell pellet once with 2 mL of cold PBS. Centrifuge (300 x g, 5 min, 4°C)

and discard the supernatant.

Fixation: Resuspend the pellet in 200 µL of cold PBS. While gently vortexing, add 2 mL of

ice-cold 70% ethanol dropwise to fix the cells.

Incubation: Incubate cells for at least 2 hours at -20°C (can be stored for several days).

Rehydration: Pellet the fixed cells by centrifugation (500 x g for 5 minutes). Discard the

ethanol and wash the pellet once with 2 mL of PBS.

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL RNase A.

Incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.

PI Staining: Add 500 µL of PI staining solution (final concentration 25 µg/mL). Incubate for

15-30 minutes at room temperature in the dark.

Acquisition: Analyze on a flow cytometer. Use a linear scale for the PI fluorescence channel

(e.g., FL2-A or FL3-A).
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Gating Strategy: a. Use an FSC-A vs. SSC-A plot to gate on the cell population. b. Use a plot

of PI-Width (PI-W) vs. PI-Area (PI-A) to gate on single cells, excluding doublets and

aggregates.[10] c. On a histogram of the singlet population, analyze the PI-A to determine

the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Cell Surface Marker Immunophenotyping
Materials:

Fanregratinib-treated and vehicle control cells

FACS Buffer (e.g., PBS with 2% FBS and 0.05% Sodium Azide)

Fluorochrome-conjugated primary antibodies (e.g., anti-CD44, anti-EpCAM)

Isotype control antibodies corresponding to each primary antibody

FACS tubes

Flow cytometer

Procedure:

Cell Preparation & Harvesting: Treat and harvest cells as described in Protocol 1 (Step 1 &

2), using a non-enzymatic dissociation buffer if the target antigen is sensitive to trypsin.

Cell Count and Aliquoting: Wash cells with FACS buffer. Perform a cell count and viability

check. Aliquot approximately 0.5-1 x 10^6 cells per FACS tube.

Fc Block (Optional but Recommended): To prevent non-specific antibody binding to Fc

receptors, incubate cells with an Fc blocking reagent for 10 minutes at 4°C.

Antibody Staining: Add the predetermined optimal concentration of each fluorochrome-

conjugated antibody (and corresponding isotype controls in separate tubes) to the cells.

Incubation: Incubate for 30 minutes at 4°C in the dark.
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Washing: Add 2 mL of FACS Buffer to each tube, centrifuge (300 x g for 5 minutes), and

discard the supernatant. Repeat the wash step.

Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Buffer.

Acquisition: Analyze on a flow cytometer.

Gating Strategy: a. Use FSC vs. SSC to gate on the cell population of interest. b. Gate on

single cells. c. Use a viability dye (if included) to exclude dead cells. d. On a histogram or dot

plot, analyze the fluorescence of the target marker compared to the isotype control to

determine the percentage of positive cells and the mean fluorescence intensity (MFI).[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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